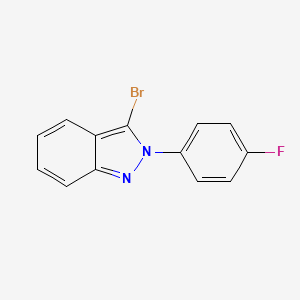

3-Bromo-2-(4-fluorophenyl)indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(4-fluorophenyl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFN2/c14-13-11-3-1-2-4-12(11)16-17(13)10-7-5-9(15)6-8-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBIFMDUXNEWAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N(N=C2C=C1)C3=CC=C(C=C3)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization

Spectroscopic methods are pivotal in confirming the identity and elucidating the structural features of novel chemical entities. For 3-Bromo-2-(4-fluorophenyl)indazole, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its atomic connectivity and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. The analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon atom in the structure of this compound.

The ¹H NMR spectrum of the parent compound, 2-(4-fluorophenyl)-2H-indazole, provides a foundational understanding of the chemical shifts expected for the target molecule. In this analog, the protons of the indazole ring system and the attached fluorophenyl group resonate at characteristic chemical shifts. The introduction of a bromine atom at the 3-position of the indazole ring in this compound is expected to induce notable changes in the spectrum. Specifically, the absence of a proton signal at the C3 position would be the most direct evidence of successful bromination. Furthermore, the electronic effect of the bromine atom would likely cause a downfield shift of the adjacent proton at the C4 position of the indazole ring.

The protons on the 4-fluorophenyl ring are anticipated to appear as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring, due to coupling between adjacent protons. The fluorine atom also introduces coupling with the ortho protons (H-2' and H-6'), which can be observed in the fine structure of their signals.

Similarly, the ¹³C NMR spectrum provides crucial information. The carbon atom directly bonded to the bromine (C3) is expected to resonate at a significantly different chemical shift compared to the unsubstituted analog. The other carbon atoms in the indazole and fluorophenyl rings will also experience shifts, albeit to a lesser extent, due to the electronic influence of the bromine substituent. The large carbon-fluorine coupling constants for the carbons of the fluorophenyl ring are a key diagnostic feature.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-4 | Downfield shifted | d | ~8.0 |

| H-5 | ~7.2-7.4 | t | ~7.5 |

| H-6 | ~7.0-7.2 | t | ~7.5 |

| H-7 | ~7.6-7.8 | d | ~8.0 |

| H-2', H-6' | ~7.8-8.0 | dd | J(H,H) ~8.5, J(H,F) ~5.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-3 | ~115-120 |

| C-3a | ~140-142 |

| C-4 | ~125-127 |

| C-5 | ~120-122 |

| C-6 | ~128-130 |

| C-7 | ~110-112 |

| C-7a | ~150-152 |

| C-1' | ~135-137 (d, J(C,F) ~3 Hz) |

| C-2', C-6' | ~120-122 (d, J(C,F) ~9 Hz) |

| C-3', C-5' | ~116-118 (d, J(C,F) ~23 Hz) |

Note: The predicted data is based on known substituent effects and data from analogous compounds.

To unambiguously confirm the structural assignments made from 1D NMR, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

A COSY experiment would reveal the correlations between adjacent protons. For instance, it would show a cross-peak between H-4 and H-5, H-5 and H-6, and H-6 and H-7 of the indazole ring, confirming their connectivity. Similarly, correlations between the protons on the fluorophenyl ring would be observed.

An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would definitively link the proton and carbon signals for C4-H4, C5-H5, C6-H6, C7-H7, and the corresponding pairs on the fluorophenyl ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H aromatic stretching | 3100-3000 | Medium |

| C=C aromatic stretching | 1600-1450 | Medium to Strong |

| C-N stretching | 1350-1250 | Medium |

| C-F stretching | 1250-1100 | Strong |

The presence of strong absorption bands in the regions characteristic for C-F and C-Br stretching would provide strong evidence for the incorporation of both halogen atoms in the final structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₃H₈BrFN₂), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. A key feature would be the isotopic pattern of the molecular ion, which would show two peaks of nearly equal intensity (M⁺ and M+2⁺) due to the presence of the bromine atom with its two naturally occurring isotopes (⁷⁹Br and ⁸¹Br).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could involve the loss of the bromine atom, the fluorophenyl group, or smaller fragments like HCN.

Table 4: Expected Major Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion |

|---|---|

| [M]⁺ | [C₁₃H₈BrFN₂]⁺ |

| [M-Br]⁺ | [C₁₃H₈FN₂]⁺ |

| [M-C₆H₄F]⁺ | [C₇H₄BrN₂]⁺ |

X-ray Diffraction Crystallography

Although an experimental crystal structure for the title compound is not available, analysis of related structures suggests that the indazole and fluorophenyl rings would likely be non-coplanar, adopting a twisted conformation relative to each other. The crystal packing would be influenced by intermolecular interactions such as π-π stacking between the aromatic rings and halogen bonding involving the bromine and fluorine atoms.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

Note: This data is hypothetical and based on common crystal packing for similar organic molecules.

Tautomerism and Isomerism in Indazole Derivatives

Indazole, a bicyclic aromatic heterocycle, is subject to annular tautomerism, a form of constitutional isomerism where a proton can occupy one of several nitrogen atoms in the heterocyclic ring. The indazole core exists predominantly in two tautomeric forms: 1H-indazole and 2H-indazole. nih.govcardiff.ac.uk

The relative stability of these tautomers is a critical factor influencing the chemical and physical properties of indazole derivatives. nih.gov Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer and is therefore the predominant form for unsubstituted indazole. cardiff.ac.ukugr.es This greater stability is often attributed to a more favorable aromatic character compared to the quinoid-like structure of the 2H-form. ugr.es Theoretical calculations have estimated the energy difference between these two forms, consistently showing the 1H-indazole to be the lower energy tautomer. ugr.es

However, the position of the tautomeric equilibrium can be influenced by several factors, including the nature and position of substituents on the indazole ring, the solvent, and the physical state (solution or solid-state). For instance, certain substituents can shift the equilibrium towards the 2H-tautomer. ugr.es In solution, the formation of intermolecular hydrogen bonds, such as centrosymmetric dimers, can stabilize the 2H form. ugr.es

In the context of This compound , the presence of a substituent at the N2 position—the 4-fluorophenyl group—locks the molecule into the 2H-indazole isomeric form. Therefore, for this specific compound, tautomerism involving migration of a proton between N1 and N2 is not possible. The structure is definitively a 2-substituted indazole derivative.

Computational Chemistry and Molecular Modeling of 3 Bromo 2 4 Fluorophenyl Indazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometries, energies, and various molecular properties of compounds like 3-Bromo-2-(4-fluorophenyl)indazole.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, DFT calculations can elucidate the distribution and energy levels of these frontier orbitals. The presence of the electron-withdrawing bromine and fluorine atoms, as well as the aromatic systems of the indazole and phenyl rings, influences the electronic landscape of the molecule. Theoretical calculations for similar indazole derivatives suggest that the HOMO is typically localized over the indazole ring system, while the LUMO may be distributed across both the indazole and the appended phenyl ring.

Interactive Table: Frontier Molecular Orbital Energies and Energy Gap of this compound (Illustrative Data)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: The data presented in this table is illustrative and based on typical values for similar heterocyclic compounds. Actual experimental or more precise computational values may vary.

DFT calculations offer profound insights into the reactivity of different sites within a molecule and can be used to predict the course of chemical reactions. By mapping the electron density and electrostatic potential, regions susceptible to nucleophilic or electrophilic attack can be identified. For this compound, the bromine atom at the 3-position of the indazole ring is a potential site for various chemical transformations, including cross-coupling reactions. DFT can be employed to model the transition states and reaction pathways of such transformations, providing a deeper understanding of the underlying mechanisms.

The calculated charge distribution can reveal the partial positive or negative charges on different atoms, further indicating their reactivity. For instance, the carbon atom attached to the bromine is expected to have a partial positive charge, making it a target for nucleophiles.

Chemical Potential (μ): This parameter measures the tendency of electrons to escape from a system. It can be calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): This represents the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value of hardness indicates greater stability and lower reactivity. irjweb.com

Global Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons. It is given by the formula ω = μ² / 2η.

These parameters are invaluable for comparing the reactivity of different compounds and for understanding their behavior in chemical reactions.

Interactive Table: Global Reactivity Parameters for this compound (Illustrative Data)

| Parameter | Value (eV) |

| Chemical Potential (μ) | -4.15 |

| Global Hardness (η) | 2.35 |

| Global Electrophilicity (ω) | 3.66 |

Note: The data presented in this table is illustrative and based on typical values for similar heterocyclic compounds. Actual experimental or more precise computational values may vary.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are extensively used in drug discovery to predict the activity of new compounds and to optimize the structure of existing ones.

2D-QSAR models use descriptors derived from the two-dimensional structure of a molecule to predict its biological activity. These descriptors can be physicochemical (e.g., logP, molecular weight), electronic (e.g., dipole moment), or topological (e.g., connectivity indices). For a series of indazole derivatives, a 2D-QSAR model could be developed to predict their inhibitory activity against a specific biological target.

The process involves compiling a dataset of compounds with known activities, calculating a wide range of 2D descriptors for each compound, and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a model that correlates the descriptors with the activity. Such a model for this compound and its analogs could identify key structural features that are important for their biological activity.

Interactive Table: Key 2D Descriptors and Their Potential Influence on Activity (Illustrative)

| Descriptor | Description | Potential Influence on Activity |

| LogP | Lipophilicity | Higher values may improve membrane permeability. |

| Molecular Weight | Size of the molecule | May influence binding pocket fit. |

| Dipole Moment | Polarity of the molecule | Can affect interactions with polar residues in the target protein. |

| Number of H-bond donors/acceptors | Hydrogen bonding potential | Crucial for specific interactions with the biological target. |

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. nih.gov These methods require the alignment of the molecules in the dataset, which is often guided by their binding mode to a common receptor or by structural similarity.

CoMFA calculates steric and electrostatic fields around the aligned molecules, while CoMSIA also includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The results are often visualized as 3D contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease biological activity. imist.ma

For this compound, a 3D-QSAR study could reveal the following:

Steric Contour Maps: Green contours might indicate regions where bulky substituents are favored, while yellow contours could show areas where steric hindrance is detrimental to activity.

Electrostatic Contour Maps: Blue contours may highlight regions where positively charged or electron-donating groups enhance activity, whereas red contours could indicate areas where negatively charged or electron-withdrawing groups are preferred.

These contour maps serve as a powerful guide for the rational design of new, more potent analogs of this compound.

Statistical Validation of QSAR Models (r², q², pred_r²)

Quantitative Structure-Activity Relationship (QSAR) models are crucial tools in computational chemistry for predicting the biological activity of chemical compounds. The statistical validation of these models, through parameters such as the coefficient of determination (r²), the cross-validated correlation coefficient (q²), and the predictive r-squared (pred_r²), is essential to ensure their reliability and predictive power. However, no specific QSAR models or their associated statistical validation data for this compound could be identified in the available literature.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Ligand-Protein Interaction Profiling and Binding Energy Assessment

Information regarding the specific ligand-protein interactions of this compound, including detailed profiling of hydrogen bonds, hydrophobic interactions, and electrostatic interactions with any particular protein target, is not documented in the reviewed sources. Consequently, a quantitative assessment of its binding energy with any biological target is not possible at this time.

Identification of Key Amino Acid Residues in Binding Sites

Without specific molecular docking studies, the key amino acid residues that would be involved in the binding of this compound to a protein's active site cannot be identified. Such an analysis is contingent on the availability of a docked complex of the compound with a specific biological target.

Receptor Binding Affinity Predictions

Predictions of the receptor binding affinity of this compound, often expressed as Ki or IC50 values derived from computational models, are not available in the public domain.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time, offering insights into the dynamic nature of molecular interactions.

Ligand Stability and Conformational Dynamics in Biological Environments

There are no published molecular dynamics simulation studies specifically focusing on this compound. Therefore, an analysis of its stability and conformational dynamics within a simulated biological environment, such as a protein binding pocket solvated in water, cannot be provided.

Exploration of Binding Mechanisms and Induced Fit Phenomena

The biological activity of a compound is intrinsically linked to its ability to interact with specific macromolecular targets, such as proteins or nucleic acids. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Understanding the binding mechanism of this compound is crucial for elucidating its mode of action and for the subsequent design of more potent and selective analogs.

Computational docking studies on analogous indazole-containing molecules have provided insights into the potential binding interactions of this compound. For instance, studies on indazole derivatives as inhibitors of various kinases have highlighted the importance of the indazole scaffold in forming key hydrogen bonds with the hinge region of the kinase domain. The N1 atom of the indazole ring often acts as a hydrogen bond acceptor, while the N2-substituent can significantly influence the compound's orientation within the binding pocket and its selectivity profile.

In the case of this compound, the 2-(4-fluorophenyl) group is expected to play a significant role in defining its binding pose. This lipophilic group can engage in hydrophobic interactions with nonpolar residues in the active site of a target protein. The fluorine atom on the phenyl ring can modulate the electronic properties of the ring and may participate in specific interactions, such as halogen bonds or dipole-dipole interactions, further stabilizing the ligand-protein complex. The bromine atom at the 3-position of the indazole ring is another key feature. Its size and electronegativity can influence the local geometry of the binding pocket and it can also form halogen bonds with suitable donor atoms.

Induced fit is a phenomenon where the binding of a ligand to a protein induces a conformational change in the protein's active site, leading to a tighter and more specific interaction. This dynamic process is often critical for biological function and can be challenging to model computationally. Flexible docking algorithms, which allow for receptor side-chain flexibility, and molecular dynamics (MD) simulations are powerful tools to explore induced fit phenomena.

For this compound, it is plausible that its binding to a target protein could induce such conformational rearrangements. For example, the movement of a key amino acid side chain could open up a sub-pocket to accommodate the 4-fluorophenyl group, or the rotation of another residue might optimize the geometry for a halogen bond with the bromine atom. MD simulations can provide a time-resolved view of these dynamic events, revealing the atomistic details of the induced fit process and the stability of the resulting complex.

To illustrate the potential interactions, the following table presents hypothetical binding energies and key interacting residues for this compound with a generic kinase active site, based on data from similar indazole-based inhibitors.

| Parameter | Value | Interacting Residues (Hypothetical) |

| Binding Energy (kcal/mol) | -8.5 | Hinge Region (H-bond), Hydrophobic Pocket |

| Hydrogen Bonds | 1 | Backbone NH of Alanine |

| Halogen Bonds | 1 | Carbonyl oxygen of Leucine |

| Hydrophobic Interactions | Multiple | Valine, Isoleucine, Phenylalanine |

This table is for illustrative purposes and is based on typical interactions observed for indazole-based kinase inhibitors.

Pharmacophore Modeling and Ligand-Based Design

When the three-dimensional structure of the biological target is unknown, ligand-based drug design strategies become invaluable. One of the most powerful ligand-based methods is pharmacophore modeling . A pharmacophore is an abstract representation of the key molecular features that are essential for biological activity. These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups, arranged in a specific spatial orientation.

A pharmacophore model for a series of active compounds, including this compound, can be developed by aligning a set of structurally diverse molecules that bind to the same target and identifying their common chemical features. For indazole derivatives, a typical pharmacophore model might include:

A hydrogen bond acceptor feature corresponding to the N1 atom of the indazole ring.

A hydrophobic/aromatic feature representing the fused benzene (B151609) ring of the indazole core.

An additional hydrophobic/aromatic feature for the 2-phenyl substituent.

A halogen bond donor feature for the bromine atom at position 3.

The following table outlines a hypothetical pharmacophore model derived from a set of indazole-based inhibitors.

| Pharmacophoric Feature | Location | Type | Vector/Radius |

| H-Bond Acceptor | Indazole N1 | Point | Directional |

| Aromatic Ring | Indazole Core | Ring | Normal Vector |

| Hydrophobic | 4-Fluorophenyl Group | Sphere | 1.5 Å |

| Halogen Bond Donor | Bromine at C3 | Point | Directional |

This table represents a hypothetical pharmacophore model and its features.

Once a robust pharmacophore model is established, it can be used as a 3D query to screen large virtual compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. This process is known as virtual screening and can significantly accelerate the discovery of novel hit compounds.

Furthermore, the pharmacophore model can guide the ligand-based design of new analogs of this compound with improved properties. By understanding the essential features for activity, medicinal chemists can rationally modify the lead compound. For example, the 4-fluorophenyl group could be replaced with other substituted aromatic or heteroaromatic rings to explore different hydrophobic interactions and optimize potency or selectivity. The bromine atom could be substituted with other halogens or different functional groups to probe the importance of the halogen bond and potentially enhance binding affinity. This iterative process of design, synthesis, and biological evaluation, guided by the pharmacophore model, is a powerful strategy for lead optimization.

Medicinal Chemistry Applications and Lead Optimization

Indazole as a Privileged Pharmacophore in Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, is widely recognized as a "privileged scaffold" in drug discovery. Current time information in Bangalore, IN.ontosight.ainih.gov This designation stems from its ability to bind to a diverse range of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. Current time information in Bangalore, IN.ontosight.ai Marketed drugs and clinical candidates containing the indazole moiety have demonstrated efficacy as anticancer agents, anti-inflammatory drugs, and treatments for neurological disorders. Current time information in Bangalore, IN.nih.gov

The versatility of the indazole scaffold lies in its structural features. It possesses both hydrogen bond donor and acceptor capabilities, and its aromatic nature allows for various non-covalent interactions with protein targets. niif.hu The two nitrogen atoms within the pyrazole (B372694) ring and the fused benzene (B151609) ring provide a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical and pharmacological properties.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry aimed at discovering novel chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. ontosight.ai The indazole ring is often employed as a bioisostere for other aromatic systems, most notably indole (B1671886) and phenol. niif.hu This is due to their similar size, shape, and ability to participate in comparable intermolecular interactions.

A common scaffold hopping strategy involves replacing an existing core structure in a known active compound with an indazole ring. This can lead to new intellectual property and may overcome issues related to metabolism or toxicity associated with the original scaffold. For instance, the replacement of an indole core with an indazole has been successfully applied in the development of kinase inhibitors.

While these general principles are well-established for the indazole class, there is no specific published research detailing scaffold hopping or bioisosteric replacement strategies that have utilized or resulted in 3-Bromo-2-(4-fluorophenyl)indazole .

Rational Design of Indazole Derivatives for Enhanced Potency

Rational drug design leverages an understanding of the three-dimensional structure of a biological target to design molecules that will bind with high affinity and selectivity. This often involves computational methods such as molecular docking and pharmacophore modeling. scirp.orgdovepress.com For the indazole class, rational design has been instrumental in developing potent inhibitors for various enzyme families, particularly protein kinases. scirp.orgresearchgate.net

Structure-activity relationship (SAR) studies on diverse indazole series have provided insights into how different substituents at various positions on the indazole ring influence biological activity. For example, substitutions at the N1, C3, C5, and C6 positions have been shown to be critical for the potency and selectivity of many indazole-based inhibitors. researchgate.net

However, without any reported biological activity or target for This compound , it is not possible to discuss any rational design approaches that have been applied to this specific molecule. The roles of the bromo group at the 3-position and the 4-fluorophenyl group at the N2 position remain speculative in the absence of empirical data.

Lead Optimization Strategies in Indazole Series

Lead optimization is the iterative process of modifying the structure of a promising lead compound to improve its drug-like properties, including potency, selectivity, metabolic stability, and oral bioavailability. researchgate.nettandfonline.com Numerous studies have detailed the lead optimization of various indazole series. These efforts often involve modifying substituents to enhance interactions with the target protein, reduce off-target effects, and improve absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.nettandfonline.com

For example, in the development of CCR4 antagonists, the optimization of the N1 substituent of an indazole series was crucial for identifying a clinical candidate. researchgate.net Similarly, for Rho-kinase inhibitors, modifications to the indazole core were key to improving oral bioavailability. tandfonline.com

As there are no published reports identifying This compound as a lead compound for any biological target, there is consequently no information available regarding any lead optimization strategies for this specific chemical entity.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways for Complex Indazole Analogues

The synthesis of indazole derivatives has evolved significantly, moving towards more efficient and versatile methods. Future research will likely concentrate on developing novel synthetic pathways to create more complex and diverse indazole analogues. benthamscience.com Traditional methods are being supplemented and replaced by innovative strategies such as metal-catalyzed reactions, environmentally friendly approaches, and multicomponent reactions. benthamscience.comnih.gov

Recent advancements include:

Metal-Catalyzed Reactions: Copper- and palladium-catalyzed reactions have become crucial for forming the key C-N and N-N bonds in the indazole ring. nih.govcaribjscitech.com For instance, copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have shown a wide tolerance for various functional groups. nih.gov

C-H Amination: Silver(I)-mediated intermolecular oxidative C-H amination offers a pathway to 3-substituted indazoles that are otherwise difficult to prepare. nih.gov

Green Chemistry: Methods that avoid the use of metals are also gaining traction. The use of [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) to mediate oxidative C-N bond formation from arylhydrazones is an example of a greener, metal-free approach that proceeds under mild conditions. nih.gov

These advanced synthetic strategies will enable the creation of libraries of complex indazole derivatives with greater structural diversity, which is essential for discovering new therapeutic agents. benthamscience.com

Integration of Advanced Computational Methods in Design and Prediction

Computational methods are becoming indispensable in modern drug discovery, and their application to indazole-based compounds is a rapidly growing area. beilstein-journals.org These in silico tools help in designing and predicting the properties of new molecules, thereby accelerating the research and development process. beilstein-journals.org

Key computational approaches include:

Molecular Docking: This technique predicts how a molecule, such as an indazole derivative, will bind to a specific biological target. researchgate.net For example, molecular docking studies have been used to evaluate 1H-indazole analogues as potential anti-inflammatory agents by predicting their interaction with the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its target over time, helping to assess the stability of their interaction. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of a compound with its biological activity, aiding in the design of more potent molecules.

The integration of these computational methods allows for a more rational design of novel indazole derivatives with improved pharmacokinetic and pharmacodynamic profiles. nih.govnih.gov

Broadening the Scope of Biological Target Engagement

Indazole derivatives are known to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net Several indazole-based drugs are already approved for cancer treatment, such as Axitinib and Pazopanib, which primarily function as kinase inhibitors. nih.gov

Future research aims to expand the range of biological targets for indazole-based compounds. nih.gov Emerging targets and applications include:

Neurodegenerative Diseases: Indazole derivatives are being investigated for their potential in treating conditions like Parkinson's disease. For example, indazole-5-carboxamides have shown a strong affinity for monoamine oxidases, and the LRRK2 antagonist MLi-2 has demonstrated efficacy in preclinical models. nih.gov

Infectious Diseases: Halogen-substituted N-phenylbenzo[g]indazole derivatives have exhibited both antibacterial and antifungal properties, with molecular docking studies suggesting they inhibit lanosterol-14α-demethylase in bacteria. nih.gov

Expanded Cancer Targets: Beyond kinases, researchers are exploring other cancer-related targets. Indazole derivatives have shown inhibitory effects on proteins like HSP90 and have been investigated as dual Aurora A and B inhibitors. nih.govnih.gov

The structural versatility of the indazole scaffold makes it a promising platform for developing novel therapeutics against a growing list of diseases. nih.gov

Table 1: Examples of Biological Targets for Indazole Derivatives

| Target Class | Specific Target | Therapeutic Area |

|---|---|---|

| Kinases | VEGFR2, CDK2, EGFR, c-Met | Cancer |

| Aurora Kinases A & B | Cancer | |

| LRRK2 | Neurodegenerative Diseases | |

| Enzymes | COX-2 | Inflammation |

| Monoamine Oxidases | Neurodegenerative Diseases | |

| Lanosterol-14α-demethylase | Infectious Diseases | |

| Other Proteins | HSP90 | Cancer |

Development of Indazole-Based Chemical Probes

Chemical probes are essential tools in chemical biology for studying the function of proteins and exploring biological pathways. The development of indazole-based chemical probes is an emerging area of research that leverages the scaffold's ability to bind to various targets with high affinity and selectivity.

These probes can be designed to include features such as:

Fluorescent tags: To visualize the localization of the target protein within cells.

Photoaffinity labels: To covalently bind to the target protein upon light activation, allowing for its identification and isolation.

Biotin tags: To facilitate the purification of the target protein and its binding partners.

By developing indazole-based chemical probes, researchers can gain a deeper understanding of the mechanism of action of indazole-based drugs and identify new potential drug targets. This will be crucial for advancing the therapeutic potential of this important class of compounds.

Q & A

Q. What are the key structural features of 3-Bromo-2-(4-fluorophenyl)indazole, and how do they influence reactivity and biological activity?

The compound features an indazole core substituted with a bromine atom at position 3 and a 4-fluorophenyl group at position 2. The bromine enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorophenyl moiety contributes to lipophilicity and potential π-π stacking interactions with biological targets like enzymes or receptors . The planar indazole scaffold allows for hydrogen bonding and van der Waals interactions, critical for binding affinity in medicinal chemistry applications .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Spectroscopy : Use - and -NMR to confirm substitution patterns and purity. The fluorine atom’s electronegativity causes distinct splitting in -NMR signals. Mass spectrometry (HRMS) validates molecular weight and isotopic patterns .

- Crystallography : Single-crystal X-ray diffraction (SHELXL ) resolves the 3D structure, while ORTEP-III generates thermal ellipsoid plots to visualize bond angles and torsional strain. For polymorph screening, pair X-ray data with differential scanning calorimetry (DSC).

Q. What are the standard synthetic routes for preparing this compound?

A common approach involves:

- Cyclization : Reacting 2-(4-fluorophenyl)hydrazine with a brominated ketone precursor under acidic conditions (e.g., HCl/EtOH) to form the indazole core.

- Bromination : Direct electrophilic bromination using N-bromosuccinimide (NBS) in DMF at 0–5°C to ensure regioselectivity at position 3 .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol yields high-purity product (>95%) .

Advanced Research Questions

Q. How can synthetic routes be optimized for regioselective bromination in halogenated indazole derivatives?

- Catalytic Control : Use Lewis acids like FeCl to direct bromination to electron-rich positions. For this compound, steric hindrance from the 4-fluorophenyl group favors bromination at position 3 .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yield (70–85%) compared to non-polar solvents .

- In Situ Monitoring : Employ LC-MS or -NMR to track reaction progress and minimize over-bromination .

Q. What computational approaches are effective in predicting the biological activity of halogenated indazole derivatives?

- QSAR Modeling : Use 2D/3D quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., bromine’s electronegativity, fluorine’s lipophilicity) with anticancer or antimicrobial activity .

- Docking Studies : Molecular docking (AutoDock Vina) identifies potential binding modes with targets like TTK kinase, where the indazole scaffold occupies the ATP-binding pocket, and bromine/fluorine groups enhance hydrophobic interactions .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions .

Q. How do structural modifications to this compound impact its pharmacokinetic properties?

- LogP Optimization : Introduce polar groups (e.g., -OH, -NH) to reduce LogP values, improving aqueous solubility. However, bromine’s hydrophobicity may require balancing via prodrug strategies .

- Metabolic Stability : Fluorine at the phenyl ring slows oxidative metabolism (CYP450), extending half-life. Bromine’s size may sterically hinder glucuronidation .

- Toxicity Screening : Use in vitro assays (e.g., Ames test) to assess mutagenicity of bromine-derived metabolites .

Methodological Guidance for Data Analysis

Q. How should researchers resolve contradictions in crystallographic data for halogenated indazoles?

- Twinned Data : For poorly diffracting crystals (common with halogens), employ SHELXL’s TWIN/BASF commands to refine twinned structures .

- Disorder Modeling : Use PART/SUMP restraints in SHELXL to model disordered bromine/fluorine positions .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Protecting Groups : Temporarily protect the indazole NH with a tert-butoxycarbonyl (Boc) group during Suzuki couplings to prevent palladium coordination side reactions .

- Temperature Control : Maintain reactions at –78°C for lithiation steps to avoid decomposition of bromine-substituted intermediates .

- Catalyst Screening : Test Pd(OAc)/XPhos systems for efficient cross-coupling with aryl boronic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.